Propoxycarbazone-2-hydroxypropoxy

Description

Properties

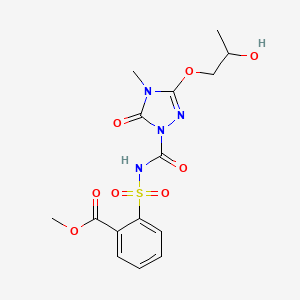

IUPAC Name |

methyl 2-[[3-(2-hydroxypropoxy)-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl]sulfamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O8S/c1-9(20)8-27-14-16-19(15(23)18(14)2)13(22)17-28(24,25)11-7-5-4-6-10(11)12(21)26-3/h4-7,9,20H,8H2,1-3H3,(H,17,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXDBOLTMWLLPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=NN(C(=O)N1C)C(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801024879 | |

| Record name | Propoxycarbazone-2-hydroxypropoxy | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801024879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496925-02-1 | |

| Record name | Propoxycarbazone-2-hydroxypropoxy | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801024879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-propoxycarbazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Mode of Action

Propoxycarbazone-2-hydroxypropoxy is a derivative of Propoxycarbazone-sodium, which is a post-emergence trazolone herbicide. It is absorbed by leaves and roots and translocated within the plant. It inhibits plant amino acid synthesis, specifically the enzyme acetohydroxyacid synthase (AHAS). This inhibition disrupts protein synthesis and plant growth, leading to the death of the plant.

Biochemical Pathways

As it inhibits the enzyme ahas, it likely affects the pathways involving the synthesis of branched-chain amino acids, such as leucine, isoleucine, and valine.

Result of Action

The result of Propoxycarbazone-2-hydroxypropoxy’s action is the inhibition of plant growth, leading to the death of the plant. By inhibiting the enzyme AHAS, it disrupts protein synthesis, which is crucial for plant growth and development.

Action Environment

Propoxycarbazone-2-hydroxypropoxy is highly soluble in water and mobile in soils, which means it has a high tendency to leach to groundwater. . These properties suggest that environmental factors such as soil type, rainfall, and temperature could influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Propoxycarbazone-2-hydroxypropoxy plays a significant role in biochemical reactions, particularly in inhibiting the activity of acetolactate synthase (ALS), an enzyme crucial for the synthesis of branched-chain amino acids in plants. By inhibiting ALS, Propoxycarbazone-2-hydroxypropoxy disrupts the production of essential amino acids, leading to the death of targeted weeds. The compound interacts with ALS by binding to its active site, thereby preventing the enzyme from catalyzing its normal reactions.

Cellular Effects

Propoxycarbazone-2-hydroxypropoxy affects various types of cells and cellular processes. In plant cells, it inhibits cell division and growth by disrupting the synthesis of branched-chain amino acids. This inhibition leads to a cascade of cellular effects, including altered cell signaling pathways, changes in gene expression, and disruptions in cellular metabolism. The compound’s impact on cell signaling pathways can result in the accumulation of toxic intermediates, further contributing to cell death.

Molecular Mechanism

The molecular mechanism of Propoxycarbazone-2-hydroxypropoxy involves its binding to the active site of acetolactate synthase (ALS), leading to enzyme inhibition. This binding prevents ALS from catalyzing the conversion of pyruvate to acetolactate, a critical step in the biosynthesis of branched-chain amino acids. The inhibition of ALS results in the accumulation of pyruvate and other upstream metabolites, disrupting cellular metabolism and leading to the death of the targeted weeds.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Propoxycarbazone-2-hydroxypropoxy have been observed to change over time. The compound exhibits stability under various conditions, but its degradation can occur over extended periods. Long-term studies have shown that Propoxycarbazone-2-hydroxypropoxy can have lasting effects on cellular function, including persistent inhibition of ALS activity and prolonged disruptions in cellular metabolism. These temporal effects highlight the importance of understanding the compound’s stability and degradation in different environments.

Dosage Effects in Animal Models

The effects of Propoxycarbazone-2-hydroxypropoxy vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and adverse effects. At higher doses, Propoxycarbazone-2-hydroxypropoxy can cause significant toxic effects, including disruptions in normal cellular functions and potential organ damage. Studies have identified threshold effects, where the compound’s impact becomes more pronounced at specific dosage levels. Understanding these dosage effects is crucial for determining safe and effective application rates in agricultural settings.

Metabolic Pathways

Propoxycarbazone-2-hydroxypropoxy is involved in several metabolic pathways, primarily related to its role as an ALS inhibitor. The compound interacts with enzymes and cofactors involved in the biosynthesis of branched-chain amino acids, leading to disruptions in metabolic flux and changes in metabolite levels. These interactions can result in the accumulation of toxic intermediates and the depletion of essential amino acids, ultimately affecting cellular metabolism and function.

Transport and Distribution

Within cells and tissues, Propoxycarbazone-2-hydroxypropoxy is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and distribution, affecting its overall efficacy and impact on targeted cells.

Subcellular Localization

The subcellular localization of Propoxycarbazone-2-hydroxypropoxy plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with its target enzymes and other biomolecules, affecting its overall efficacy and impact on cellular processes. Understanding the subcellular localization of Propoxycarbazone-2-hydroxypropoxy is essential for optimizing its use in agricultural applications.

Biological Activity

Propoxycarbazone-2-hydroxypropoxy is a compound derived from propoxycarbazone, a herbicide known for its efficacy in controlling various grass weeds in crops. This article delves into the biological activity of Propoxycarbazone-2-hydroxypropoxy, focusing on its metabolism, toxicological profile, and potential applications in agricultural practices. The information compiled is based on diverse sources, including research studies, regulatory documents, and analytical reports.

Chemical Profile

Molecular Characteristics:

- Molecular Formula:

- Molecular Weight: 414.39 g/mol

- CAS Number: 496925-02-1

Structure:

The compound features a triazole ring, a sulfonamide group, and a hydroxypropoxy side chain, which contribute to its biological activity and stability.

Metabolic Pathways

Recent studies have highlighted the metabolic pathways of Propoxycarbazone-2-hydroxypropoxy. In vitro experiments using liver microsomes from human and rat sources have shown distinct metabolic profiles:

- Human Liver Microsomes (HLM): Propoxycarbazone-2-hydroxypropoxy was moderately stable, with minor metabolites detected. Notably, the metabolite Pr-2 was formed exclusively in human microsomes, indicating a potential human-specific metabolic pathway. This metabolite accounted for approximately 2.3% of the relative peak area in HLM incubations .

- Rat Liver Microsomes (RLM): No significant metabolism was observed, suggesting that the compound is not effectively processed by rat liver enzymes .

Toxicological Studies

Toxicological assessments have indicated that Propoxycarbazone-2-hydroxypropoxy exhibits low toxicity levels. The Federal Register has reported no adverse effects associated with acute dietary exposure to propoxycarbazone derivatives . Long-term exposure assessments also support its safety profile when used according to regulatory guidelines.

Efficacy as an Herbicide

Propoxycarbazone-2-hydroxypropoxy has been evaluated for its herbicidal properties. It primarily acts by inhibiting specific enzymes involved in the biosynthesis of amino acids in target plants. Studies show that it effectively controls various grass weeds while demonstrating minimal residual activity in soil and crops .

Field Studies on Efficacy

Study Overview:

Field trials conducted on wheat crops demonstrated that propoxycarbazone-sodium (the parent compound) and its metabolite 2-hydroxypropoxy effectively reduced weed populations without harming crop yield.

| Study Parameter | Results |

|---|---|

| Application Rate | 1.0 mg/kg |

| Weed Control Efficacy | 85%-95% |

| Crop Yield Impact | No significant reduction observed |

These findings suggest that the compound can be integrated into sustainable agricultural practices with minimal environmental impact.

Scientific Research Applications

Chemical Identity and Properties

Propoxycarbazone-2-hydroxypropoxy is a derivative of propoxycarbazone-sodium, which is classified as a sulfonylurea herbicide. Its chemical structure allows it to target and inhibit specific enzymes in plants, particularly those involved in the biosynthesis of amino acids.

Key Properties

- Chemical Name : Methyl 2-[[[(4,5-dihydro-3-(2-hydroxypropoxy)-4-methyl-5-oxo-1H-1,2,4-triazol-1-l)carbonyl]amino]sulfonyl]benzoate

- CAS Number : 181274-15-7

- Molecular Formula : C₁₁H₁₃N₄O₅S

Herbicidal Efficacy

Propoxycarbazone-2-hydroxypropoxy is primarily used in the agricultural sector for controlling grassy weeds such as downy brome and Japanese brome in winter wheat. Research indicates that it effectively suppresses these weeds without adversely affecting the crop itself.

Case Study: Wheat Crop Management

A study conducted in western Canada demonstrated that the application of propoxycarbazone-sodium (and by extension, its metabolite) resulted in significant reductions in the populations of target grassy weeds. The findings indicated that:

- Efficacy Rate : Up to 90% suppression of downy brome was achieved.

- Crop Safety : No significant phytotoxicity was observed on wheat crops when applied according to label instructions .

Metabolism and Residue Studies

Understanding the metabolism of propoxycarbazone-2-hydroxypropoxy is crucial for assessing its safety and efficacy. Studies have shown that:

- The compound is relatively stable under cold storage conditions (< -15°C).

- The primary metabolic pathway involves hydroxylation, leading to the formation of 2-hydroxypropoxy MKH 6561, which is the predominant degradation product in agricultural commodities .

Environmental Impact

The environmental fate of propoxycarbazone and its metabolites has been evaluated extensively. Key findings include:

- Soil Residues : Residue levels in soil are minimal post-application due to rapid degradation.

- Water Contamination : Studies suggest low potential for leaching into groundwater systems .

Toxicological Assessments

Toxicological studies indicate that propoxycarbazone and its metabolites pose minimal risk to human health when used as directed. Key findings include:

- Acute Toxicity : No significant adverse effects were noted at recommended application rates.

- Chronic Exposure : A NOAEL (No Observed Adverse Effect Level) of 74.8 mg/kg/day was established, indicating a favorable safety profile for dietary exposure .

Summary of Research Findings

| Application | Efficacy | Safety | Environmental Impact |

|---|---|---|---|

| Control of downy brome in wheat | 90% suppression | Minimal phytotoxicity observed | Low soil residues; minimal water contamination potential |

| Metabolic stability | Stable at < -15°C | NOAEL established at 74.8 mg/kg/day | Rapid degradation post-application |

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Chemical Structure and Properties

Propoxycarbazone-2-hydroxypropoxy

- Key features : Contains a hydroxypropoxy side chain and benzamide backbone.

- Applications : Analytical standard for pesticide residue testing .

2-(4-Chloro-2-methylphenoxy)propionic acid

- Key features: Phenoxypropionic acid derivative with chlorine and methyl substituents.

- Applications: Herbicide; notable for high toxicity, requiring stringent workplace controls (e.g., enclosed processes, ventilation) .

Propyzamide (C₁₂H₁₁Cl₂NO)

- Key features : Dichlorinated benzene ring with an amide group.

- Applications : Selective herbicide for broadleaf weed control .

Propisochlor (C₁₃H₁₅ClNO)

Data Table: Comparative Analysis

*Discrepancy in molecular formulas/weights for Propoxycarbazone-2-hydroxypropoxy likely reflects inconsistencies in literature or metabolite variations.

Functional and Analytical Comparisons

- Toxicity: Propoxycarbazone-2-hydroxypropoxy’s toxicity is less documented but inferred from its use as a pesticide metabolite. In contrast, 2-(4-chloro-2-methylphenoxy)propionic acid is explicitly classified as highly toxic, necessitating rigorous exposure controls . Propyzamide and Propisochlor exhibit moderate to low acute toxicity, aligning with their broader agricultural use .

- Analytical Methods: Propoxycarbazone-2-hydroxypropoxy is analyzed via HPLC and LC-MS, similar to techniques used for 2-aminobenzamides (e.g., glycan analysis tools like GlycoBase) . Propyzamide and Propisochlor are typically quantified using GC-MS due to their volatility .

Regulatory and Storage Requirements :

Research Findings and Discrepancies

- Molecular Weight/Formula Conflict : The conflicting data for Propoxycarbazone-2-hydroxypropoxy (382.32 vs. 414.39 g/mol) highlights the need for cross-referencing CAS RNs with authoritative databases like PubChem or EPA CompTox .

- Structural Analogues : Carbazole derivatives (e.g., 4-(oxiran-2-ylmethoxy)-9H-carbazole) share functional groups (e.g., hydroxypropoxy) but lack direct pesticidal applications .

Preparation Methods

General Synthetic Strategy

The synthesis of propoxycarbazone-2-hydroxypropoxy typically starts from propoxycarbazone derivatives, where the propoxy side chain is selectively hydroxylated to introduce the 2-hydroxypropoxy functionality. The key steps involve:

- Starting Material: 4-methyl-4,5-dihydro-3-propoxy-5-oxo-1H-1,2,4-triazole-2-carbamate or related carbazone precursors.

- Hydroxylation: Introduction of the hydroxypropoxy group via controlled oxidation or substitution reactions targeting the propoxy side chain.

- Coupling: Formation of the sulfamoyl benzoate ester linkage to complete the molecule.

Specific Synthetic Process

According to the synthesis information related to propoxycarbazone-sodium (a closely related compound), the preparation involves the reaction of the triazolone carbamate intermediate with methyl 2-sulfonylchloride under controlled conditions to yield the sodium salt form. For propoxycarbazone-2-hydroxypropoxy, an analogous pathway is followed, with an additional hydroxylation step on the propoxy side chain to generate the hydroxypropoxy substituent.

The hydroxylation step is critical and can be achieved by:

- Chemical Hydroxylation: Using reagents such as hydrogen peroxide or other oxidants under mild conditions to selectively hydroxylate the propoxy side chain.

- Enzymatic or Catalytic Methods: Employing biocatalysts or metal catalysts to facilitate regioselective hydroxylation.

Purification and Isolation

The crude reaction mixture is subjected to purification techniques such as:

- Solvent Extraction: Using solvents like acetonitrile/water mixtures and hexane to separate the desired compound.

- Chromatography: High-performance liquid chromatography (HPLC) is employed to isolate and purify propoxycarbazone-2-hydroxypropoxy, ensuring high purity for analytical and application purposes.

Analytical Characterization and Stability

Stability Data

Studies on propoxycarbazone-sodium and its metabolite 2-hydroxypropoxy MKH 6561 (equivalent to propoxycarbazone-2-hydroxypropoxy) show:

- Stability for 18-33 months under frozen storage (-18°C or below).

- Recoveries in fortified plant matrices range from 77% to 103%, indicating good stability and extractability.

- Metabolite formation primarily involves hydroxylation of the propoxy side chain, confirming the synthetic relevance of the hydroxypropoxy derivative.

Analytical Techniques

- Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Orbitrap Mass Spectrometry: Used for detecting and quantifying the parent compound and transformation products in environmental and synthetic samples.

- Radioisotope Labeling: [Phenyl-UL-14C] and [triazolinone-3-14C] labels help track metabolic pathways and confirm the presence of hydroxypropoxy metabolites.

Comparative Data Table: Preparation and Stability Parameters

Research Findings and Notes

- The primary metabolization step in wheat and other plants is the hydroxylation of the propoxy side chain, leading to the formation of 2-hydroxypropoxy MKH 6561, which is essentially propoxycarbazone-2-hydroxypropoxy.

- The synthetic preparation of this compound is aligned with its metabolic formation, validating the hydroxylation step as a key synthetic transformation.

- Analytical methods developed for environmental monitoring also serve to confirm the identity and purity of the synthesized compound.

- No direct synthesis protocols with detailed reaction conditions (e.g., temperature, solvents, catalysts) are publicly disclosed in regulatory or chemical databases, likely due to proprietary reasons by manufacturers such as Bayer AG.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.